Ioxitalamic acid

概要

説明

ヨードキサレート酸は、主にX線画像のためのヨウ素化造影剤として使用される医薬品化合物です。これは、高浸透圧性で知られており、ヨードキサレートナトリウムおよびヨードキサレートメグルミンなどの塩の形で使用されます 。この化合物は、特に医療画像において、体内の内部構造の視認性を高めるために役立ちます。

準備方法

合成経路と反応条件: ヨードキサレート酸の調製には、いくつかの重要な手順が含まれます。

出発物質: 合成は、5-ニトロモノメチルm-フタル酸から始まります。

アミド化: この手順には、出発物質をアミドに変換することが含まれます。

触媒的還元: ニトロ基はアミンに還元されます。

ヨウ素化: 分子へのヨウ素原子の導入。

工業的製造方法: ヨードキサレート酸の工業的製造は、同じ合成経路に従いますが、大規模生産のために最適化されています。このプロセスは、最終製品の高い収率と純度を確保するように設計されており、医薬品用途に適しています .

化学反応の分析

Degradation

Advanced Oxidation Processes (AOPs): Ioxitalamic acid can be degraded through advanced oxidation processes (AOPs) . These processes involve the generation of highly reactive radicals, such as hydroxyl radicals (- OH) and sulfate radicals (SO4- −), which can break down the compound.

-

Ozonation: While some iodinated contrast media (ICM) are only partially reactive to ozonation, the addition of a co-reactant or catalyst can enhance the mineralization level of ICM during ozonation .

-

Sulfate Radical Activation: Electrochemical activation of sulfate ions to sulfate radical species has been shown to enhance the electrooxidation kinetics of iopromide and diatrizoate .

-

Ferrous ions (Fe2+): Ferrous ions react with persulfate to form sulfate radicals . Experiments using persulfate with Fe2+ at a ratio of 1:10 resulted in approximately 30% abatement of diatrizoate in 2 hours .

-

Transition metal oxides: Oxides like CuO and MnO2 can catalyze the degradation of iopamidol with persulfate . CuO/PMS resulted in a degradation rate 3.7 times higher than MnO2/PMS.

Oxidation

Electrooxidation: this compound can undergo electrooxidation, with the efficiency depending on its structure. For instance, diatrizoate, which has a different structure than iopromide, shows 80% deiodination efficiency .

By-products of Oxidation: During oxidation, this compound can undergo various mechanistic steps, including oxidative cleavage of iodine substituents and intermolecular cyclization .

Other Chemical Reactions

-

Complexation: this compound can form complexes with other molecules, influencing its behavior in solution and during analytical processes .

-

Protein Binding: this compound exhibits weak binding to plasma proteins, with only a small fraction of the administered dose being bound .

-

Reaction with Reactive Oxygen Species (ROS): this compound can interact with reactive oxygen species (ROS) in biological systems, potentially leading to cellular injury .

Data Table of Degradation Methods

Environmental Considerations

This compound is found in surface and groundwater because it is not efficiently removed during water treatment . Studies focus on methods to remove it from the environment, highlighting the relevance of understanding its degradation pathways .

科学的研究の応用

Intravenous Urography and CT Scans

Ioxitalamic acid is commonly utilized in intravenous urography and CT scans of the abdomen and pelvis. It enhances the contrast of renal structures, allowing for better visualization during diagnostic imaging. Recommended dosages vary based on the procedure:

- Intravenous Urography : 1.0 ml/kg

- CT of the Brain : 1 ml/kg

- CT of the Whole Body : 1.8 ml/kg

- Ventriculography : 40 ml

- Coronary Angiography : 4-8 ml .

Gastrointestinal Imaging

This compound is indicated for exploration of the digestive tract, particularly when barium sulfate cannot be used due to contraindications . Its properties allow it to act as a bowel opacifier, facilitating the differentiation of bowel loops from soft tissue masses.

Renal Toxicity

Research indicates that ioxitalamate can induce renal tubular apoptosis and acute tubular injury through mechanisms involving renal efferent nerve activity and reactive oxygen species production . Studies have shown that it significantly increases plasma renin activity and renal vascular resistance within hours of administration, leading to potential complications such as acute kidney injury .

Cytotoxicity Studies

In vitro studies have demonstrated that ioxitalamate exhibits dose-dependent cytotoxic effects on human cells, particularly in renal proximal tubule epithelial cells . The cytotoxicity is attributed to its high osmolarity and the resultant oxidative stress it induces within cellular environments.

Adverse Reactions

A notable case study reported serious complications following inadvertent intrathecal administration of ioxitalamate, resulting in fatal outcomes in some patients. This underscores the importance of adhering to recommended dosages and routes of administration to mitigate risks associated with its use .

Efficacy in Spinal Procedures

Another study assessed the effects of ioxitalamate during percutaneous endoscopic lumbar discectomy (PELD). It was found to be more cytotoxic compared to other agents like indigocarmine, suggesting careful consideration in clinical settings where spinal imaging is required .

Summary Table of Applications

| Application Type | Dosage Recommendations | Key Findings |

|---|---|---|

| Intravenous Urography | 1.0 ml/kg | Enhances renal structure visibility |

| CT Scans | 1-1.8 ml/kg | Improves diagnostic accuracy |

| Gastrointestinal Imaging | Varies (up to 40 ml) | Effective bowel opacifier |

| Spinal Procedures | Variable | High cytotoxicity observed; use caution |

作用機序

ヨードキサレート酸の主な作用機序は、腸の造影剤として機能する能力です。この特性により、画像化中に解剖学的構造の解釈が容易になり、腸ループと軟部組織腫塊を区別することができます。この化合物は、消化管では吸収されませんが、血管内に投与すると、間質腔と血管内区画に急速に分布します .

類似化合物:

ヨウ素化タラミン酸: 類似の用途を持つ別のヨウ素化造影剤。

ジアトリゾ酸: 類似の画像化目的で使用されますが、浸透圧性と副作用のプロファイルが異なります。

ヨヘキソール: ヨードキサレート酸と比較して浸透圧性が低い、非イオン性造影剤。

独自性: ヨードキサレート酸は、高い浸透圧性により腸内での移動が遅くなり、詳細な画像化が可能になるという点で独特です。この特性により、他の造影剤が適さない場合に特に役立ちます .

類似化合物との比較

Iotalamic Acid: Another iodinated contrast medium with similar applications.

Diatrizoic Acid: Used for similar imaging purposes but has different osmolarity and side effect profiles.

Iohexol: A non-ionic contrast agent with lower osmolarity compared to ioxitalamic acid.

Uniqueness: this compound is unique due to its high osmolarity, which allows for slow movement in the bowel and detailed imaging. This property makes it particularly useful in cases where other contrast agents may not be suitable .

生物活性

Ioxitalamic acid is an iodinated contrast agent primarily used in medical imaging, particularly for computed tomography (CT) scans of the abdomen and pelvis. Its biological activity and pharmacological properties have been extensively studied, revealing critical insights into its safety, efficacy, and mechanisms of action.

Pharmacological Properties

Mechanism of Action

this compound acts as a bowel opacifier, enhancing the visibility of anatomical structures during imaging procedures. It is not absorbed in the gastrointestinal tract under normal circumstances; however, in cases of intestinal perforation, it can be absorbed and subsequently excreted via renal pathways. The compound's high osmolality contributes to its effectiveness but also raises concerns regarding renal toxicity and other side effects .

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in various studies. Key parameters include:

- Half-life : Approximately 1.1 hours when administered intravascularly .

- Volume of Distribution : About 194 ml/kg, indicating extensive distribution in the body .

- Clearance Rate : Total clearance is around 120 ml/min, primarily via renal excretion without significant metabolism .

Toxicity and Safety

This compound has been associated with acute kidney injury (AKI), particularly when administered intravascularly or in cases of overdose. Studies have shown that it can induce nephrotoxicity, with a significant risk of adverse effects depending on the dosage and route of administration .

Case Studies on Toxicity

- Intrathecal Administration Incident : A report highlighted serious complications following inadvertent intrathecal administration of ionic contrast media, including ioxitalamate. Out of seven subjects, three fatalities were recorded, underscoring the risks associated with its use .

- Cytotoxic Effects in Cell Lines : Research using HK-2 human renal proximal tubule epithelial cells demonstrated that ioxitalamate exerted cytotoxic effects in a concentration-dependent manner, with an IC50 value around 30 mg/ml. The study indicated increased apoptosis and necrosis following exposure to the compound .

Comparative Studies

A comparative study involving various iodinated contrast agents indicated that this compound shares similar pharmacokinetic properties with other agents like iohexol and ioxaglic acid. The elimination half-lives were consistent across these agents, approximately 45 minutes in animal models .

Summary of Biological Activity

| Parameter | This compound |

|---|---|

| Indication | CT imaging |

| Half-life | 1.1 hours |

| Volume of Distribution | 194 ml/kg |

| Total Clearance Rate | 120 ml/min |

| Toxicity Risk | Acute kidney injury |

| IC50 (Cell Line Studies) | ~30 mg/ml |

特性

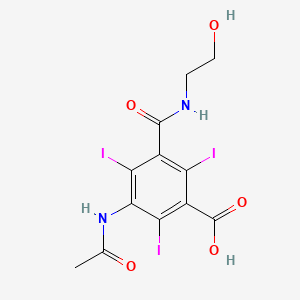

IUPAC Name |

3-acetamido-5-(2-hydroxyethylcarbamoyl)-2,4,6-triiodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11I3N2O5/c1-4(19)17-10-8(14)5(11(20)16-2-3-18)7(13)6(9(10)15)12(21)22/h18H,2-3H2,1H3,(H,16,20)(H,17,19)(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLAOYPRJVHUHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)NCCO)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11I3N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

33954-26-6 (hydrochloride salt), 29288-99-1 (meglumine ioxithalamate salt/solvate) | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID60182457 | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

643.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Soluble | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Ioxitalamate acts as a bowel opacifier which facilitates the interpretation of the anatomy and differentiation of bowel loops from soft tissue masses. | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

28179-44-4 | |

| Record name | Ioxitalamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-44-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ioxitalamic acid [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028179444 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ioxitalamic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13444 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ioxitalamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60182457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ioxitalamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.428 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | IOXITALAMIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/967RDI7Z6K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。